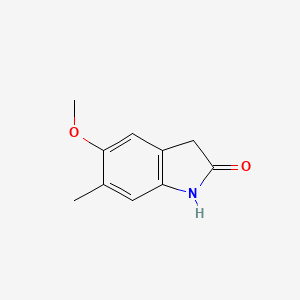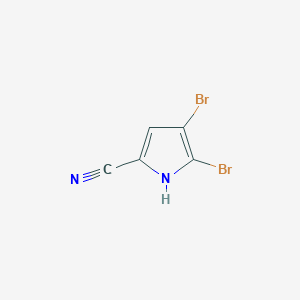
2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid: is a derivative of the amino acid cysteine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins, due to its ability to protect the amino group from undesired reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid can be synthesized through the reaction of cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl chloroformate for protection, and various nucleophiles for substitution
Major Products:
Oxidation: Disulfides.
Reduction: Free cysteine.
Substitution: Various substituted cysteine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is widely used in peptide synthesis as a protecting group for the amino group. It allows for selective reactions at other functional groups without interference from the amino group .
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of modified peptides and proteins for various biochemical assays .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis and as building blocks for biologically active peptides .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and as a key intermediate in the synthesis of complex molecules .
Wirkmechanismus
The primary mechanism of action of 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage. This protection prevents unwanted reactions at the amino group, allowing for selective modifications at other sites. The carbobenzyloxy group can be removed through catalytic hydrogenation, releasing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
- N-carbobenzyloxy-leucine
- N-carbobenzyloxy-tyrosine
- N-carbobenzyloxy-phenylalanine
Comparison: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is unique due to the presence of the thiol group, which allows for additional chemical modifications such as disulfide bond formation. This makes it particularly useful in the synthesis of peptides and proteins that require specific disulfide linkages .
Eigenschaften
CAS-Nummer |
53907-29-2 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
UNLYAPBBIOKKDC-VIFPVBQESA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
Sequenz |
C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)

![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)
